molecular formula C6H15N4O5P B7796423 Phospho-L-arginine CAS No. 49720-39-0

Phospho-L-arginine

Cat. No.: B7796423
CAS No.: 49720-39-0
M. Wt: 254.18 g/mol
InChI Key: CCTIOCVIZPCTGO-BYPYZUCNSA-N
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Description

Phospho-L-arginine is a phosphorylated derivative of the amino acid L-arginine. It serves as an important energy reserve metabolite, particularly in invertebrates and certain parasitic protozoa. This compound plays a crucial role in regulating energy requirements during periods of high demand, such as in the flight muscles of insects or in the medically significant protozoa like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania major .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phospho-L-arginine can be synthesized through the biocatalytic phosphorylation of L-arginine. This process involves the use of a highly selective arginine kinase enzyme, which catalyzes the phosphorylation of L-arginine using adenosine triphosphate (ATP) as the phosphorylating agent. The reaction is typically carried out in the presence of phosphoenolpyruvate and pyruvate kinase to regenerate ATP, ensuring a continuous supply of the phosphorylating agent .

Industrial Production Methods: The industrial production of this compound involves the expression of the arginine kinase gene in Escherichia coli, followed by the purification of the enzyme. The biocatalytic process is then scaled up to produce this compound in gram quantities. This method is advantageous due to its high selectivity, efficiency, and the ability to produce the compound in a single step .

Chemical Reactions Analysis

Types of Reactions: Phospho-L-arginine primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as an energy buffer in cells.

Common Reagents and Conditions:

    Phosphorylation: Catalyzed by arginine kinase in the presence of ATP.

    Dephosphorylation: Catalyzed by phosphatases, which remove the phosphate group from this compound.

Major Products:

Scientific Research Applications

Phospho-L-arginine has several scientific research applications across various fields:

Chemistry:

  • Used as a model compound to study phosphorylation reactions and enzyme kinetics.

Biology:

Medicine:

Industry:

Mechanism of Action

Phospho-L-arginine functions as an energy buffer by stabilizing the cellular adenosine triphosphate/adenosine diphosphate ratio. It provides a rapid supply of high-energy phosphate groups during periods of high energy demand. The compound is phosphorylated by arginine kinase, forming this compound, which can then be dephosphorylated by phosphatases to release energy .

Molecular Targets and Pathways:

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTIOCVIZPCTGO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922805
Record name N~5~-(N-Phosphonocarbamimidoyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-11-3, 49720-39-0
Record name Phospho-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phospho-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-(N-Phosphonocarbamimidoyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N5-[imino(phosphonoamino)methyl]L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-arginine phosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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